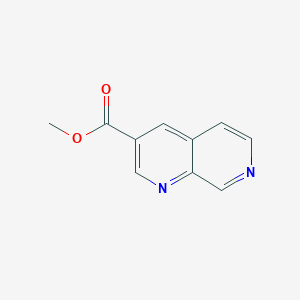

Methyl 1,7-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)8-4-7-2-3-11-6-9(7)12-5-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVAMTALYANGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C=NC=CC2=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,7-naphthyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and methyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of eco-friendly and atom-economical approaches is encouraged to ensure sustainable production. Metal-catalyzed synthesis and ring expansion reactions are also explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen atoms in the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine dicarboxylates, while reduction can produce naphthyridine alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1,7-naphthyridine-3-carboxylate is primarily utilized in the development of antimicrobial agents. Compounds derived from naphthyridine structures have shown promising activity against a range of pathogens, including antibiotic-resistant strains.

Antimicrobial Activity

Research has demonstrated that derivatives of naphthyridine, including this compound, exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : Several studies have reported that naphthyridine derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds synthesized from this structure have shown efficacy comparable to established antibiotics like ciprofloxacin and ofloxacin against resistant strains of Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : In addition to antibacterial activity, some derivatives have also exhibited antifungal properties, making them candidates for treating infections caused by fungi .

Antitubercular Activity

This compound derivatives have been investigated for their potential against multidrug-resistant tuberculosis (MDR-TB). Some compounds have demonstrated higher potency than traditional treatments like isoniazid .

Clinical Trials and Efficacy Studies

A notable case study involves the evaluation of naphthyridine derivatives in clinical trials aimed at assessing their effectiveness against resistant bacterial strains. For instance, one study highlighted a derivative that was more effective than ciprofloxacin in treating infections caused by Enterococcus strains resistant to multiple drugs .

In Vivo Studies

In vivo studies using animal models have also been conducted to assess the pharmacokinetics and efficacy of this compound derivatives. These studies typically measure the reduction in bacterial load following treatment with these compounds compared to standard antibiotics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of methyl 1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 1,7-naphthyridine-3-carboxylate belongs to a broader class of naphthyridine carboxylates, which vary in substituents, ring saturation, and functional groups. Below is a comparative analysis with structurally and functionally related compounds:

Structural Analogues

Biological Activity

Methyl 1,7-naphthyridine-3-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a naphthyridine core with a carboxylate group and a methyl ester. Its molecular formula is , and it has a molecular weight of approximately 189.19 g/mol. The structural characteristics contribute to its reactivity and biological interactions.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Studies indicate that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve the inhibition of bacterial enzymes or interference with DNA replication processes in microorganisms .

Anticancer Properties

The compound has also shown promise as an anticancer agent . Research indicates that it can induce apoptosis in cancer cells through several pathways, including the modulation of p53-independent mechanisms. For instance, compounds derived from naphthyridine structures have demonstrated cytotoxic effects against various cancer cell lines, such as HL-60 (human leukemia) and A549 (non-small cell lung cancer) .

The mechanism of action for this compound is not fully elucidated but appears to involve:

- Inhibition of Enzymatic Activity : Targeting specific bacterial enzymes.

- DNA Interaction : Potential intercalation into DNA leading to replication interference.

- Apoptosis Induction : Triggering cell death pathways in cancer cells.

These mechanisms highlight the compound's dual potential as both an antimicrobial and anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar naphthyridine derivatives:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 1,8-Naphthyridine | Antibacterial | Used in drugs like gemifloxacin |

| 1,5-Naphthyridine | Anticancer | Exhibits a variety of biological activities |

| 1,6-Naphthyridine | Anticancer | Studied for therapeutic applications |

| This compound | Antimicrobial & Anticancer | Unique substitution pattern enhances biological properties |

This compound stands out due to its specific substitution pattern which may confer distinct chemical and biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

- Antimicrobial Efficacy Study : A study compared this compound with traditional antibiotics against resistant strains. The results indicated that it had comparable or superior efficacy against certain strains .

-

Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines with IC50 values indicating potent activity . For example:

- HL-60: IC50 = 12 µM

- A549: IC50 = 10 µM

Q & A

Q. What are the standard synthetic methodologies for Methyl 1,7-naphthyridine-3-carboxylate?

The synthesis typically involves a Gould–Jacobs reaction followed by esterification or alkylation. For example:

- Step 1 : Condensation of 2-aminopyridine derivatives with ethoxymethylene malonate under reflux to form intermediate diethyl malonate derivatives .

- Step 2 : Cyclization in high-boiling solvents (e.g., diphenyl ether) at ~250°C to yield the naphthyridine core .

- Step 3 : Methyl esterification via alkylation of the intermediate with methyl halides in anhydrous DMF using NaH as a base .

- Step 4 : Hydrolysis of protective groups (if present) under alkaline conditions (e.g., 10% NaOH) to yield the final product .

Q. How is this compound characterized structurally?

Key characterization methods include:

- 1H NMR : Aromatic proton signals (e.g., δ 8.02–9.11 ppm for naphthyridine protons) and methyl ester signals (δ ~3.9 ppm) .

- FTIR : C=O stretching (~1686 cm⁻¹ for ester, ~1651 cm⁻¹ for ring carbonyl) and aromatic C–H vibrations (~3100 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 390.2 for analogous compounds) and fragmentation patterns .

- Elemental analysis : Validation of C, H, N composition (e.g., ±0.1% accuracy) .

Q. What functionalization strategies are applicable to the naphthyridine core?

- N-Alkylation : React with alkyl halides (e.g., benzyl chloride) in DMF/NaH to introduce substituents at the N1 position .

- Ester hydrolysis : Convert the methyl ester to a carboxylic acid using NaOH (5M, 95°C, 1 h) for further derivatization .

- Halogenation : Introduce halogens (e.g., Cl) at specific positions using POCl₃ or PCl₅ for cross-coupling reactions .

Advanced Research Questions

Q. How can in silico studies guide the design of this compound derivatives?

- Molecular docking : Predict binding affinity to biological targets (e.g., histamine receptors) using software like AutoDock .

- ADMET profiling : Use tools like SwissADME to assess pharmacokinetic properties (e.g., cLogP, H-bond donors) and toxicity .

- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups) with activity data to optimize bioactivity .

Q. How to resolve contradictions in spectral data during characterization?

- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., ethyl 1,8-naphthyridine-3-carboxylate) .

- X-ray crystallography : Resolve ambiguities in tautomeric forms or regiochemistry .

- Dynamic NMR : Analyze temperature-dependent shifts to confirm rotational barriers or tautomerism .

Q. What strategies improve synthetic reproducibility for this compound?

- Strict anhydrous conditions : Use molecular sieves or inert atmospheres during alkylation to prevent ester hydrolysis .

- Reaction monitoring : Track intermediates via TLC or LC-MS to optimize reaction times (e.g., 24 h for coupling steps) .

- Purification protocols : Employ column chromatography (MeOH:CHCl₃, 10:40) or recrystallization from ethanol/water mixtures .

Q. How does the methyl ester group influence pharmacological activity?

Q. What advanced modifications enhance reactivity or selectivity?

Q. How to model intermolecular interactions for target engagement?

Q. What are the pitfalls in scaling up synthesis from milligram to gram scale?

- Exothermic reactions : Control temperature during cyclization (250°C) to avoid decomposition .

- Solvent selection : Replace diphenyl ether with safer high-boiling alternatives (e.g., DMSO) for large-scale reactions .

- Byproduct management : Optimize recrystallization solvents (e.g., EtOH vs. MeOH) to improve yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.